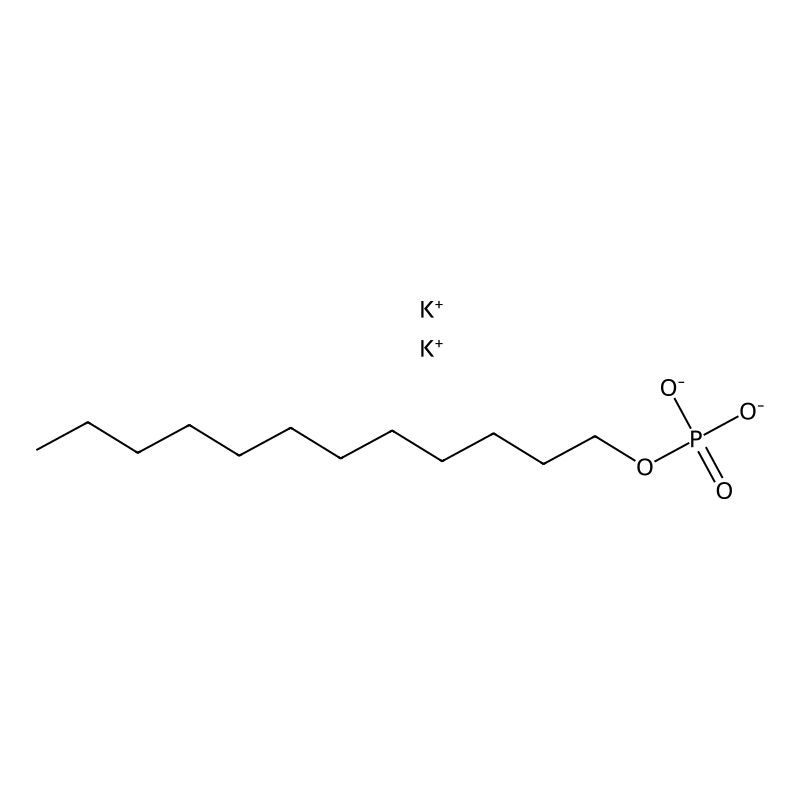Dipotassium dodecyl phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Membrane Research:
- Membrane solubilization: K2DPD can effectively solubilize biological membranes, allowing researchers to isolate and study individual membrane proteins. This is crucial for understanding protein function and developing new drugs. Source: Li, S., et al. (2016). A comparative analysis of membrane protein solubilization efficiency by different detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2748-2757.:
- Membrane mimetics: K2DPD can be used to form artificial lipid vesicles that mimic natural cell membranes. These vesicles are valuable tools for studying membrane-protein interactions and drug transport mechanisms. Source: Pignatello, M., et al. (2000). Formation and properties of K2-dodecylphosphocholine (K2DPC) micelles as studied by fluorescence spectroscopy. Journal of Physical Chemistry B, 104(35), 8051-8058.
Nanotechnology:
- Nanoparticle stabilization: K2DPD can act as a surfactant to stabilize nanoparticles, preventing them from aggregating and improving their dispersibility in various solvents. This is essential for developing new nanomaterials for applications such as drug delivery and imaging. Source: Mukherjee, A., et al. (2005). Cationic solid lipid nanoparticles for enhanced gene delivery: characterization, in vitro and in vivo studies. Journal of Controlled Release, 103(1-2), 247-258.
- Micellar templates: K2DPD can form micelles with well-defined structures, acting as templates for the synthesis of nanoparticles with specific morphologies and properties. This allows researchers to create tailored nanoparticles for various applications. Source: Wang, Y., et al. (2005). Synthesis of highly monodisperse spherical gold nanoparticles by a reprecipitation method in the presence of 1-dodecanol and potassium dihydrogen phosphate. Journal of Physical Chemistry B, 109(17), 8447-8455.
Other Applications:
- Protein purification: K2DPD can be used in affinity chromatography to purify specific proteins based on their interactions with the surfactant. This is a valuable technique for isolating proteins from complex mixtures. [Source: Harris, E. L. V., & Angal, S. (1989). Protein purification methods. IRL Press.]
- Environmental remediation: K2DPD has been explored for its potential in removing heavy metals and other contaminants from water and soil. Source: Chen, Z., et al. (2019). Application of surfactants in soil remediation: a review. Journal of Hazardous Materials, 378, 120806.
Dipotassium dodecyl phosphate is an organic compound with the molecular formula and a molecular weight of approximately 342.49 g/mol. This compound is a potassium salt of dodecyl phosphate, characterized by its long hydrophobic dodecyl chain and hydrophilic phosphate group, which imparts amphiphilic properties. Dipotassium dodecyl phosphate is recognized for its utility in various applications, particularly in the fields of biochemistry and materials science due to its surfactant properties .
Here, two molecules of dodecanol react with phosphoric acid to form dipotassium dodecyl phosphate and water .
Dipotassium dodecyl phosphate exhibits biological activity primarily as a surfactant and emulsifier. Its amphiphilic nature allows it to interact with biological membranes, potentially influencing membrane fluidity and permeability. Studies suggest that such compounds can enhance the solubility of hydrophobic drugs, thereby improving their bioavailability. Moreover, dipotassium dodecyl phosphate has been investigated for its role in stabilizing protein structures in various formulations, which is critical in pharmaceutical applications .
The synthesis of dipotassium dodecyl phosphate typically involves the reaction of dodecanol with phosphoric acid followed by neutralization with potassium hydroxide or potassium carbonate. The process can be summarized as follows:
- Esterification: Dodecanol reacts with phosphoric acid to form dodecyl phosphate.
- Neutralization: The resulting dodecyl phosphate is then neutralized with potassium hydroxide to yield dipotassium dodecyl phosphate.
This method ensures the formation of the desired salt while minimizing by-products .
Dipotassium dodecyl phosphate finds diverse applications across various industries:
- Surfactants: It is used in detergents and cleaning products due to its ability to reduce surface tension.
- Emulsifiers: Commonly employed in food products to stabilize emulsions.
- Pharmaceuticals: Utilized as an excipient in drug formulations to enhance solubility and stability.
- Cosmetics: Incorporated into personal care products for its emulsifying properties .
Research on dipotassium dodecyl phosphate has focused on its interactions with proteins and other biomolecules. For instance, studies have shown that it can affect protein solubility and stability, making it valuable in formulations where maintaining protein integrity is crucial. Additionally, its interactions with calcium ions have been explored, revealing potential applications in dairy products where calcium-phosphate interactions are significant .
Dipotassium dodecyl phosphate shares structural similarities with several other phosphates and surfactants. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium dodecyl sulfate | Anionic surfactant widely used in cleaning products | |
| Potassium laurate | Fatty acid salt used as an emulsifier | |
| Dipotassium hydrogen phosphate | Used as a buffering agent in biological systems | |
| Sodium hexadecyl sulfate | Similar surfactant properties but longer carbon chain |
Dipotassium dodecyl phosphate is unique due to its specific combination of a long hydrophobic chain and a dual potassium cation structure, which enhances its solubility and stability compared to other similar compounds .
Physical Description
UNII
GHS Hazard Statements
H315 (95.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
19045-77-3
Wikipedia
General Manufacturing Information
Phosphoric acid, dodecyl ester, potassium salt: ACTIVE
Dates
two-phase extraction based on salting-out coupled with high-performance liquid
chromatography for the determination of seven rare ginsenosides in Xue-Sai-Tong
injection. J Sep Sci. 2015 Sep;38(17):3055-62. doi: 10.1002/jssc.201500363. Epub
2015 Jul 17. PubMed PMID: 26081987.
2: Jain D, Basniwal PK. Forced degradation and impurity profiling: recent trends
in analytical perspectives. J Pharm Biomed Anal. 2013 Dec;86:11-35. doi:
10.1016/j.jpba.2013.07.013. Epub 2013 Jul 31. Review. PubMed PMID: 23969330.








